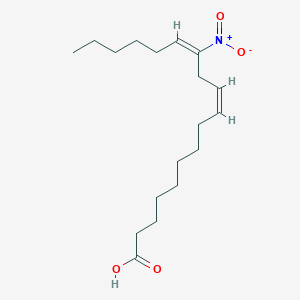

12-Nitro-9Z,12Z-octadecadienoic acid

Description

12-Nitro-9Z,12Z-octadecadienoic acid (12-NO₂-9Z,12Z-ODE) is a nitro fatty acid derived from linoleic acid (9Z,12Z-octadecadienoic acid), a polyunsaturated omega-6 fatty acid. This compound features a nitro (-NO₂) group at the C12 position and retains the cis configuration at both double bonds (9Z and 12Z). Nitro fatty acids are endogenously formed under conditions of oxidative stress, particularly through reactions between nitric oxide (NO) derivatives and unsaturated lipids. They exhibit anti-inflammatory and signaling properties, modulating pathways such as NF-κB and PPARγ .

Properties

Molecular Formula |

C18H31NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(9Z,12E)-12-nitrooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)/b12-9-,17-14+ |

InChI Key |

ZYFTUIURWQWFKQ-QIAGQCQHSA-N |

SMILES |

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |

Isomeric SMILES |

CCCCC/C=C(\C/C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 10-Nitro-9Z,12Z-octadecadienoic Acid

The positional isomer 10-nitro-9Z,12Z-octadecadienoic acid (10-NO₂-9Z,12Z-ODE) shares the same molecular formula (C₁₈H₃₁NO₄) and mass (325.449 Da) as 12-NO₂-9Z,12Z-ODE but differs in the nitro group placement (C10 vs. C12). Studies indicate that positional isomers can exhibit distinct biological activities due to steric and electronic effects. For example, 10-NO₂-9Z,12Z-ODE demonstrates vasodilatory effects by activating soluble guanylate cyclase (sGC), while 12-NO₂-9Z,12Z-ODE may preferentially modulate macrophage inflammation .

Table 1: Comparison of Nitro Fatty Acid Isomers

Functional Group Variants: Hydroxy and Oxo Derivatives

9-Hydroxy-10E,12Z-octadecadienoic Acid (9-HODE)

9-HODE is a hydroxylated derivative of linoleic acid with a hydroxy (-OH) group at C8. Unlike nitro fatty acids, 9-HODE is a TRPV1 agonist implicated in pain signaling and oxidative stress responses. Its trans double bond at C10 (10E) distinguishes it from the cis configuration in 12-NO₂-9Z,12Z-ODE, affecting receptor binding .

9-Oxo-10E,12Z-octadecadienoic Acid (9-oxoODE)

9-oxoODE, an oxo derivative with a ketone group at C9, is a lipid peroxidation metabolite. It activates TRPV1 and contributes to nociception. The electron-withdrawing oxo group increases polarity compared to nitro fatty acids, influencing solubility and metabolic stability .

Table 2: Comparison with Hydroxy/Oxo Derivatives

| Compound | Functional Group | Molecular Formula | Mass (Da) | Key Activity |

|---|---|---|---|---|

| 12-NO₂-9Z,12Z-ODE | -NO₂ (C12) | C₁₈H₃₁NO₄ | 325.449 | Anti-inflammatory signaling |

| 9-HODE | -OH (C9) | C₁₈H₃₂O₃ | 296.451 | TRPV1 activation, pain |

| 9-oxoODE | =O (C9) | C₁₈H₃₀O₃ | 294.43 | Lipid peroxidation, TRPV1 |

Parent Compound: Linoleic Acid (9Z,12Z-octadecadienoic Acid)

Linoleic acid (C₁₈H₃₂O₂, 280.45 Da) serves as the precursor for 12-NO₂-9Z,12Z-ODE and its derivatives. Unlike nitro or oxo derivatives, linoleic acid lacks electrophilic substituents, making it less reactive in signaling pathways. It is essential for membrane structure and eicosanoid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.